molecular formula C11H22N2O3 B6264040 rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans CAS No. 2227717-77-1

rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans

Cat. No.: B6264040
CAS No.: 2227717-77-1
M. Wt: 230.3
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Description

rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans: is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring substituted with a hydroxyethyl group and a carbamate moiety, making it a versatile intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group is introduced via a nucleophilic substitution reaction, where an appropriate leaving group is replaced by the hydroxyethyl moiety.

    Carbamate Formation: The final step involves the formation of the carbamate group through the reaction of the pyrrolidine derivative with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The hydroxyethyl group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids to facilitate the replacement of the hydroxyethyl group.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of chiral catalysts and ligands.

Biology:

  • Investigated for its potential as a building block in the synthesis of biologically active compounds.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of fine chemicals and pharmaceuticals.
  • Applied in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

  • tert-Butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, cis
  • tert-Butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, racemic

Comparison:

  • Structural Differences: The trans isomer differs from the cis isomer in the spatial arrangement of its substituents, which can significantly impact its reactivity and interactions with biological targets.
  • Unique Properties: The trans isomer may exhibit different pharmacokinetic and pharmacodynamic properties compared to its cis counterpart, making it unique in its potential applications.

This detailed article provides a comprehensive overview of rac-tert-butyl N-[(3R,4S)-4-(2-hydroxyethyl)pyrrolidin-3-yl]carbamate, trans, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2227717-77-1

Molecular Formula

C11H22N2O3

Molecular Weight

230.3

Purity

95

Origin of Product

United States

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